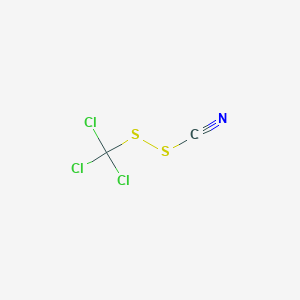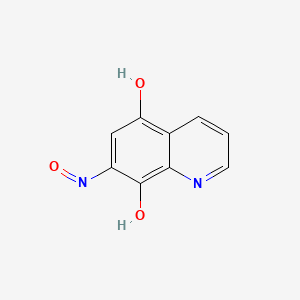![molecular formula C15H12ClNO B14358574 9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]- CAS No. 90451-59-5](/img/structure/B14358574.png)
9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-: is a derivative of carbazole, a nitrogen-containing heterocyclic compound Carbazole and its derivatives are known for their versatile applications in various fields, including pharmaceuticals, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]- typically involves the chlorination of carbazole followed by the introduction of an ethenyloxy group. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. The subsequent reaction with an ethenyloxy compound, such as vinyl ether, introduces the ethenyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups like amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized carbazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of novel organic semiconductors.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine:
- Explored for its potential anticancer properties.
- Evaluated for its use in drug delivery systems.
Industry:
- Utilized in the production of organic light-emitting diodes (OLEDs).
- Applied in the development of photovoltaic cells and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]- involves its interaction with various molecular targets. The chloro and ethenyloxy groups enhance its ability to form covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of key biological pathways, such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
9H-Carbazole: The parent compound without the chloro and ethenyloxy groups.
3-Chloro-9H-carbazole: A derivative with only the chloro group.
9-[(Ethenyloxy)methyl]-9H-carbazole: A derivative with only the ethenyloxy group.
Uniqueness: The presence of both the chloro and ethenyloxy groups in 9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]- makes it more reactive and versatile compared to its similar compounds. This dual functionalization allows for a broader range of chemical reactions and applications, particularly in the fields of organic electronics and medicinal chemistry.
Properties
CAS No. |
90451-59-5 |
|---|---|
Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
3-chloro-9-(ethenoxymethyl)carbazole |
InChI |
InChI=1S/C15H12ClNO/c1-2-18-10-17-14-6-4-3-5-12(14)13-9-11(16)7-8-15(13)17/h2-9H,1,10H2 |
InChI Key |
XJOLCNNTRDQLCR-UHFFFAOYSA-N |
Canonical SMILES |
C=COCN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


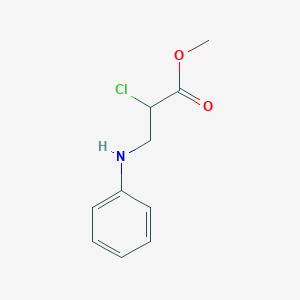




![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)
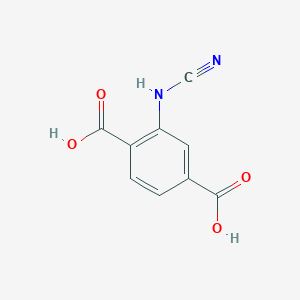

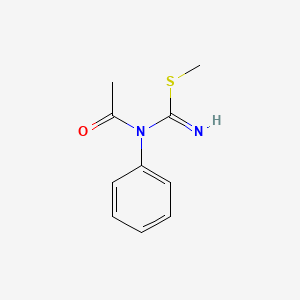
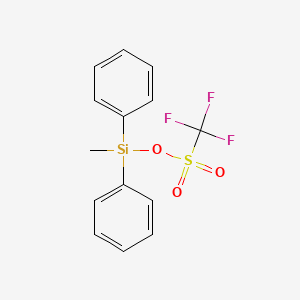
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
